molecular formula C36H38F3N5O14 B3026364 Z-Devd-afc CAS No. 1135416-11-3

Z-Devd-afc

Cat. No.: B3026364
CAS No.: 1135416-11-3
M. Wt: 821.7 g/mol
InChI Key: JEPURZRNABGOCW-CQUCHYGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-DEVD-AFC is a fluorogenic substrate for caspase 3, a protease that is rapidly activated when cells are exposed to apoptotic conditions. Caspase 3 cleaves poly (ADP-ribose) polymerase, and this substrate is hydrolyzed by caspase 3 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-DEVD-AFC involves the synthesis of a peptide sequence that includes aspartic acid, glutamic acid, valine, and aspartic acid, followed by the attachment of 7-amido-4-trifluoromethylcoumarin. The peptide synthesis typically employs solid-phase peptide synthesis techniques, where the amino acids are sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography for purification are common practices in industrial settings .

Chemical Reactions Analysis

Scientific Research Applications

Z-DEVD-AFC is widely used in scientific research to study apoptosis, a process of programmed cell death. It is used to measure caspase 3 activity in various biological samples, including cell lysates and tissue extracts. The fluorescent properties of 7-amido-4-trifluoromethylcoumarin allow for sensitive detection and quantification of caspase 3 activity .

In addition to apoptosis research, this compound is used in drug discovery and development to screen for potential inhibitors of caspase 3. It is also employed in studies investigating the molecular mechanisms of diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders .

Mechanism of Action

Z-DEVD-AFC exerts its effects by serving as a substrate for caspase 3. When cells undergo apoptosis, caspase 3 is activated and cleaves the peptide bond in this compound, releasing 7-amido-4-trifluoromethylcoumarin. The fluorescent properties of the released product allow for the detection and quantification of caspase 3 activity. The molecular target of this compound is caspase 3, and the pathway involved is the apoptotic signaling pathway .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique in its high specificity for caspase 3 and its ability to generate a highly fluorescent product upon hydrolysis. This makes it an excellent tool for studying caspase 3 activity and apoptosis in various biological systems .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F3N5O14/c1-17(2)30(34(55)42-23(14-27(47)48)32(53)40-19-8-9-20-21(36(37,38)39)13-29(51)58-25(20)12-19)44-31(52)22(10-11-26(45)46)41-33(54)24(15-28(49)50)43-35(56)57-16-18-6-4-3-5-7-18/h3-9,12-13,17,22-24,30H,10-11,14-16H2,1-2H3,(H,40,53)(H,41,54)(H,42,55)(H,43,56)(H,44,52)(H,45,46)(H,47,48)(H,49,50)/t22-,23-,24-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPURZRNABGOCW-CQUCHYGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F3N5O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Devd-afc
Reactant of Route 2
Z-Devd-afc
Reactant of Route 3
Reactant of Route 3
Z-Devd-afc
Reactant of Route 4
Reactant of Route 4
Z-Devd-afc
Reactant of Route 5
Reactant of Route 5
Z-Devd-afc
Reactant of Route 6
Reactant of Route 6
Z-Devd-afc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.